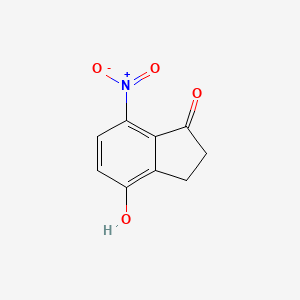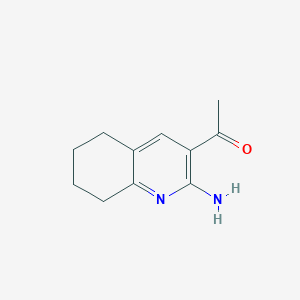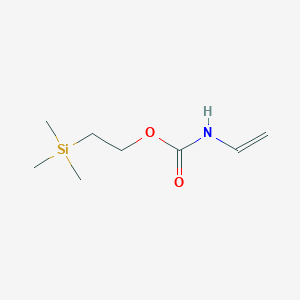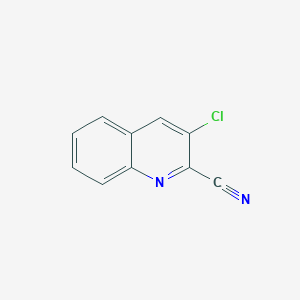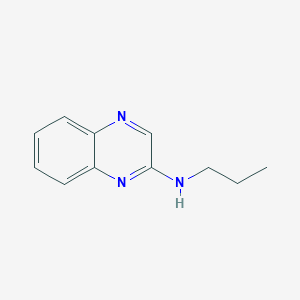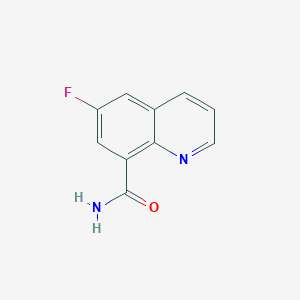
6-Fluoroquinoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoroquinoline-8-carboxamide is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroquinoline-8-carboxamide typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorination. One common method includes the nucleophilic substitution of fluorine atoms .
Industrial Production Methods: Industrial production methods often involve the use of organometallic compounds and cross-coupling reactions to achieve high yields and purity. These methods are optimized for large-scale production to meet the demands of pharmaceutical and chemical industries .
化学反応の分析
Types of Reactions: 6-Fluoroquinoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: Commonly involves the replacement of a fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinolines and quinoline derivatives with enhanced biological activities .
科学的研究の応用
6-Fluoroquinoline-8-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the production of liquid crystals and dyes.
作用機序
The mechanism of action of 6-Fluoroquinoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes. It inhibits bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of DNA strand breaks and blocking DNA synthesis. This mechanism is distinct from other antibiotics, making it effective against drug-resistant bacterial strains .
類似化合物との比較
- 6-Fluoroquinoline-4-oxo-3-carboxylic acids
- 6-Fluoronaphthyridine-3-carboxylic acids
- Fluoroquinolones such as norfloxacin, pefloxacin, ciprofloxacin, and ofloxacin
Uniqueness: 6-Fluoroquinoline-8-carboxamide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical properties. Its ability to inhibit bacterial DNA synthesis through a distinct mechanism makes it a valuable compound in the fight against antibiotic resistance .
特性
分子式 |
C10H7FN2O |
|---|---|
分子量 |
190.17 g/mol |
IUPAC名 |
6-fluoroquinoline-8-carboxamide |
InChI |
InChI=1S/C10H7FN2O/c11-7-4-6-2-1-3-13-9(6)8(5-7)10(12)14/h1-5H,(H2,12,14) |
InChIキー |
KOJVRWUJLWKGFA-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC(=CC(=C2N=C1)C(=O)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9H-Pyrano[3,2-e]benzothiazole](/img/structure/B15070280.png)
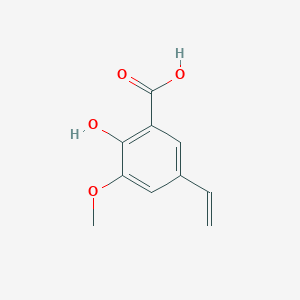
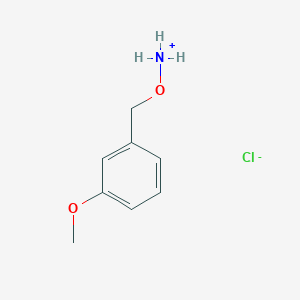
![1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone](/img/structure/B15070303.png)
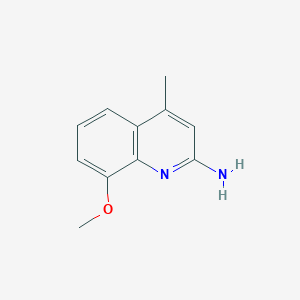
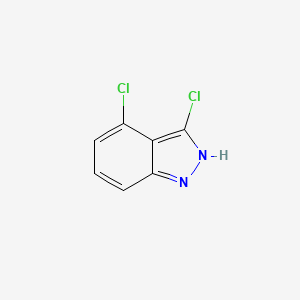
![2-(3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine](/img/structure/B15070317.png)
